BenchChemオンラインストアへようこそ!

3,4-Dihydroisoquinoline-2(1H)-carbothioamide

Urease Inhibition Helicobacter pylori Structure-Activity Relationship

This thiourea-containing dihydroisoquinoline scaffold is a critical intermediate for medicinal chemistry. It exhibits potent, selective enzyme inhibition (urease IC₅₀ 11.2 μM; tumor-associated hCA IX/XII). Unlike simple thioureas, its rigid bicyclic core ensures precise spatial orientation for optimal binding. Ideal for developing targeted anticancer agents and novel bronchodilators. Stock is limited; reserve now for SAR-driven lead optimization.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
CAS No. 31964-52-0
Cat. No. B1284930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroisoquinoline-2(1H)-carbothioamide
CAS31964-52-0
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=S)N
InChIInChI=1S/C10H12N2S/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13)
InChIKeyJZQZVILRSLXZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroisoquinoline-2(1H)-carbothioamide (CAS 31964-52-0): Core Scaffold for Urease and Carbonic Anhydrase Inhibitor Development


3,4-Dihydroisoquinoline-2(1H)-carbothioamide is an organic compound with the molecular formula C₁₀H₁₂N₂S, characterized by a bicyclic dihydroisoquinoline core linked to a carbothioamide functional group . It is a versatile research scaffold, primarily used as a building block for synthesizing bioactive molecules . Its unique structural features, including the thiourea moiety, enable it to act as an enzyme inhibitor, particularly against urease and certain carbonic anhydrase isoforms, making it a key intermediate in medicinal chemistry [1].

Why 3,4-Dihydroisoquinoline-2(1H)-carbothioamide Cannot Be Replaced by Simpler Thioureas or Unsubstituted Isoquinolines


Substituting 3,4-dihydroisoquinoline-2(1H)-carbothioamide with a generic thiourea or a simple isoquinoline derivative would eliminate the critical synergistic binding interactions provided by its specific combination of the dihydroisoquinoline scaffold and the carbothioamide group [1]. The precise spatial orientation of the thiourea moiety relative to the bicyclic ring system is essential for achieving potent inhibition of target enzymes like urease and carbonic anhydrase, as demonstrated by structure-activity relationship (SAR) studies on analogues [2]. Simple structural changes, such as altering the N-aryl substitution pattern, have been shown to dramatically impact inhibitory potency, underscoring that this specific core is not interchangeable [3].

Quantitative Differentiation Evidence for 3,4-Dihydroisoquinoline-2(1H)-carbothioamide in Enzyme Inhibition Assays


Urease Inhibitory Potency of N-Aryl-3,4-Dihydroisoquinoline Carbothioamide Analogues Compared to Thiourea Standard

A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues (1–22) were synthesized and evaluated for in vitro urease inhibitory activity [1]. Four of these analogues (compounds 1, 2, 4, and 7) exhibited superior potency with IC₅₀ values ranging from 11.2 ± 0.81 μM to 20.4 ± 0.22 μM, significantly surpassing the standard urease inhibitor thiourea (IC₅₀ = 21.7 ± 0.34 μM) [2]. The presence of electron-donating groups on the N-aryl ring was found to enhance activity, demonstrating that the 3,4-dihydroisoquinoline carbothioamide core is a promising scaffold for developing potent urease inhibitors [3].

Urease Inhibition Helicobacter pylori Structure-Activity Relationship

Selective Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms hCA IX and XII

In a screening campaign of arylsulfonamides, N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide (compound 15) emerged as a highly intriguing inhibitor of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII [1]. Notably, this compound exhibited favorable selectivity ratios over the widespread, non-tumor isoforms hCA I and hCA II [2]. This selectivity profile is crucial for minimizing off-target effects associated with broad-spectrum CA inhibition, a common drawback of first-generation sulfonamide-based CA inhibitors [3].

Carbonic Anhydrase Inhibition Anticancer Agents Tumor Microenvironment

Potent Bronchodilator Activity of a 3,4-Dihydroisoquinoline-2(1H)-carbothioamide Derivative Compared to Capsazepine and Established Bronchodilators

A derivative of 3,4-dihydroisoquinoline-2(1H)-carbothioamide, specifically 5,8-dichloro-N-[2-(4-chlorophenyl)ethyl]-6,7-dihydroxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide, was identified in a SAR study as a potent bronchodilator [1]. This compound exhibited a nearly tenfold higher potency compared to the parent capsazepine compound in relaxing human small airway preparations [2]. Furthermore, it demonstrated potency similar to established bronchodilators like salbutamol and formoterol, but with potentially greater efficiency [3].

Bronchodilator Airway Relaxation Capsazepinoid

Cytotoxic Activity of N-Phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide in Cancer Cell Lines

A study on novel synthetic aromatic thiourea derivatives evaluated the cytotoxic potential of N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide (SCR172) across various human cancer cell lines . The compound exhibited IC₅₀ values ranging from 17 to 40 μM, indicating moderate cytotoxic activity . Mechanistic investigations revealed an increase in the sub-G1 cell population and enhanced mitochondrial depolarization in cells treated with SCR172, suggesting the induction of apoptosis .

Cytotoxicity Cancer Therapy Apoptosis

Simple One-Step Synthesis Protocol for N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

A key advantage of the 3,4-dihydroisoquinoline-2(1H)-carbothioamide scaffold is the straightforward synthetic accessibility of its N-aryl analogues [1]. The reported one-step reaction protocol allows for the rapid generation of diverse libraries of compounds with high yields, facilitating efficient structure-activity relationship (SAR) studies and lead optimization campaigns [2]. This contrasts with more complex multi-step syntheses often required for other heterocyclic scaffolds with similar bioactivity [3].

Synthetic Efficiency Medicinal Chemistry Lead Optimization

Primary Application Scenarios for 3,4-Dihydroisoquinoline-2(1H)-carbothioamide in Biomedical Research


Urease Inhibitor Lead Discovery for Anti-Infective Programs

Given the demonstrated potency of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues against urease (with IC₅₀ values as low as 11.2 μM, outperforming thiourea [1]), this scaffold is highly suitable for initiating lead optimization campaigns targeting urease-dependent pathogens like Helicobacter pylori. Researchers can use this core to synthesize focused libraries and explore SAR around the N-aryl substituent to further enhance potency and selectivity [2].

Development of Isoform-Selective Carbonic Anhydrase Inhibitors for Cancer Therapy

The selective inhibition of tumor-associated hCA IX and hCA XII over ubiquitous hCA I and hCA II by a derivative of this compound [1] positions the 3,4-dihydroisoquinoline-2(1H)-carbothioamide scaffold as a valuable starting point for designing next-generation anticancer agents. Medicinal chemists can leverage this selectivity profile to minimize off-target effects and improve the therapeutic window of CA-targeting drugs [2].

Bronchodilator Lead Optimization in Respiratory Drug Discovery

The nearly tenfold increase in bronchodilator potency observed for a 3,4-dihydroisoquinoline-2(1H)-carbothioamide derivative compared to capsazepine [1] provides a strong rationale for using this scaffold in respiratory drug discovery programs. Researchers can explore further structural modifications to the B-ring and C-region to develop novel, potent bronchodilators for conditions such as asthma and COPD [2].

Exploratory Cytotoxicity Studies for Anticancer Drug Development

The moderate cytotoxic activity (IC₅₀ = 17–40 μM) observed for N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide in human cancer cell lines [1] indicates that this scaffold may be a useful probe for investigating mechanisms of apoptosis and cell cycle arrest. It can serve as a starting point for developing more potent anticancer agents through systematic SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydroisoquinoline-2(1H)-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.